CID 73116
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Overview
Description
The compound identified as “CID 73116” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 73116 would involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The industrial production methods would also involve stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
CID 73116 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with different functional groups.
Scientific Research Applications
CID 73116 has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions to study its reactivity and to develop new chemical compounds.
Biology: In biological research, this compound is investigated for its potential effects on biological systems, including its interactions with biomolecules.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: In industrial applications, this compound is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 73116 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research.
Properties
CAS No. |
73622-23-8 |
---|---|
Molecular Formula |
C24H24Br4N4O9 |
Molecular Weight |
832.1 g/mol |
IUPAC Name |
(6R)-7,9-dibromo-N-[4-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-3-oxobutyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H24Br4N4O9/c1-38-17-11(25)5-23(19(34)15(17)27)7-13(31-40-23)21(36)29-4-3-10(33)9-30-22(37)14-8-24(41-32-14)6-12(26)18(39-2)16(28)20(24)35/h5-6,19-20,34-35H,3-4,7-9H2,1-2H3,(H,29,36)(H,30,37)/t19-,20-,23?,24?/m0/s1 |
InChI Key |
LPBNXOLVSVGFDX-CSKPTYFESA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Isomeric SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Synonyms |
11-oxoaerothionin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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